molecular formula C19H32O2S2 B1208224 1alpha,5alpha-Dimercaptoandrostane-3alpha,17beta-diol CAS No. 6961-14-4

1alpha,5alpha-Dimercaptoandrostane-3alpha,17beta-diol

Cat. No. B1208224
CAS RN: 6961-14-4
M. Wt: 356.6 g/mol
InChI Key: KIBKUPGGOWPDIJ-WEGHJKGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1alpha,5alpha-Dimercaptoandrostane-3alpha,17beta-diol is a 3-hydroxy steroid. It has a role as an androgen.

Scientific Research Applications

Prostate Cancer Cell Proliferation

1alpha,5alpha-Dimercaptoandrostane-3alpha,17beta-diol, also known as 3alpha-diol, activates pathways in human prostate cancer LNCaP cells that resemble epidermal growth factor-responsive pathways, stimulating cell proliferation. This effect is distinct from its androgenic effects, suggesting a unique role in cancer biology (Zimmerman et al., 2004).

Metabolism in Benign Prostatic Hypertrophy

Research shows that 3alpha-diol is efficiently converted to 5alpha-dihydrotestosterone (5alpha-DHT) in the prostate of patients with benign prostatic hypertrophy. This conversion plays a role in the physiological processes of the prostate and could be relevant to the pathology of prostate enlargement (Horst et al., 1975).

Kinetics and Metabolism

Studies have been conducted to understand the kinetics of 3alpha-diol in humans, revealing significant metabolic clearance rates and production rates, which differ between males and females. These findings suggest a role for 3alpha-diol in systemic androgen metabolism (Kinouchi & Horton, 1974).

Antiproliferative Effects on Leukemia Cells

Derivatives of 5alpha-androstane-3alpha,17beta-diol, like 2beta-amino-derivatives, have shown significant antiproliferative effects on HL-60 human leukemia cells. This suggests potential therapeutic applications in the treatment of leukemia (Thibeault et al., 2008).

Effects on Sexual Accessory Glands in Rats

Research has shown that 3alpha-diol and its derivatives can affect the maintenance and regeneration of prostate glands and seminal vesicles in castrated and hypophysectomized rats, indicating its biological activity and potential applications in reproductive health research (Ahmad, Warren, & Haltmeyer, 1978).

properties

CAS RN

6961-14-4

Product Name

1alpha,5alpha-Dimercaptoandrostane-3alpha,17beta-diol

Molecular Formula

C19H32O2S2

Molecular Weight

356.6 g/mol

IUPAC Name

(1S,3R,5R,8S,9S,10S,13S,14S,17S)-10,13-dimethyl-1,5-bis(sulfanyl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H32O2S2/c1-17-7-6-14-12(13(17)3-4-15(17)21)5-8-19(23)10-11(20)9-16(22)18(14,19)2/h11-16,20-23H,3-10H2,1-2H3/t11-,12+,13+,14+,15+,16+,17+,18+,19-/m1/s1

InChI Key

KIBKUPGGOWPDIJ-WEGHJKGXSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@]4([C@@]3([C@H](C[C@H](C4)O)S)C)S

SMILES

CC12CCC3C(C1CCC2O)CCC4(C3(C(CC(C4)O)S)C)S

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4(C3(C(CC(C4)O)S)C)S

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1alpha,5alpha-Dimercaptoandrostane-3alpha,17beta-diol
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